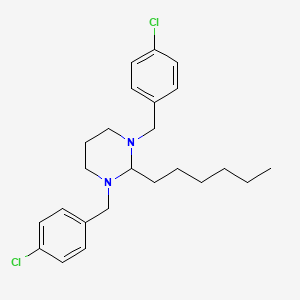
1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine is an organic compound characterized by its hexahydropyrimidine core substituted with two 4-chlorobenzyl groups and a hexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hexahydropyrimidine core, which can be derived from the reaction of hexylamine with formaldehyde and a suitable amine.
Substitution Reaction: The hexahydropyrimidine core is then subjected to a substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the 4-chlorobenzyl groups onto the nitrogen atoms of the hexahydropyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products where the chlorine atoms are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(4-chlorobenzyl)-2-propylhexahydropyrimidine
- 1,3-Bis(4-chlorobenzyl)-2-ethylhexahydropyrimidine
- 1,3-Bis(4-chlorobenzyl)-2-methylhexahydropyrimidine
Uniqueness
1,3-Bis(4-chlorobenzyl)-2-hexylhexahydropyrimidine is unique due to its specific substitution pattern and the presence of a hexyl chain, which can influence its physical and chemical properties. This uniqueness can result in distinct biological activities and applications compared to similar compounds.
Propiedades
Número CAS |
6952-97-2 |
|---|---|
Fórmula molecular |
C24H32Cl2N2 |
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
1,3-bis[(4-chlorophenyl)methyl]-2-hexyl-1,3-diazinane |
InChI |
InChI=1S/C24H32Cl2N2/c1-2-3-4-5-7-24-27(18-20-8-12-22(25)13-9-20)16-6-17-28(24)19-21-10-14-23(26)15-11-21/h8-15,24H,2-7,16-19H2,1H3 |
Clave InChI |
TUVGYEVBYYTKFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1N(CCCN1CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


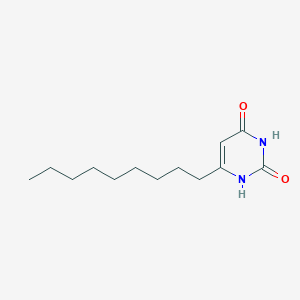

![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
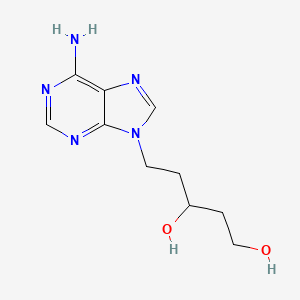

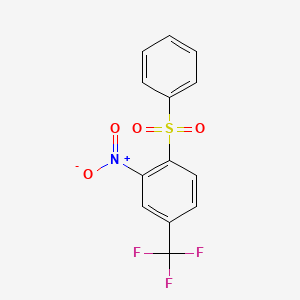
![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
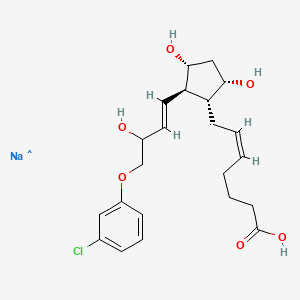

![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
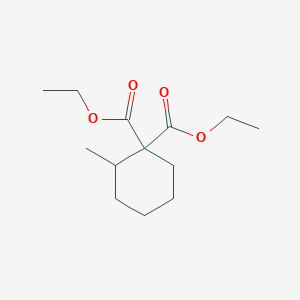

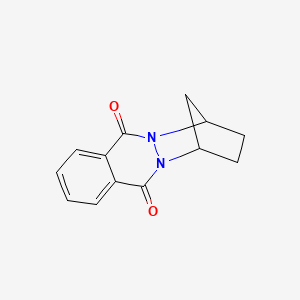
![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
